L-Azetidine-2-carboxylic acid

Descripción general

Descripción

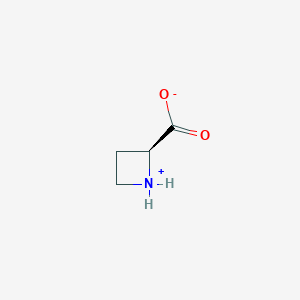

L-Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that is structurally similar to proline It is characterized by a four-membered azetidine ring with a carboxyl group attached to the second carbon atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Azetidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the cyclization of N-protected serine derivatives can yield this compound. The reaction typically requires the use of strong bases and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The scalability of these methods is crucial for meeting the demands of various applications, particularly in the pharmaceutical industry.

Análisis De Reacciones Químicas

Degradation and Metabolism

AZC is metabolized in bacteria and eukaryotes via distinct pathways:

(a) Bacterial Degradation

(b) Eukaryotic Detoxification

- Acetylation : Saccharomyces cerevisiae acetylates AZC’s carboxyl group to reduce toxicity .

- Proteasomal Clearance : Misfolded AZC-containing proteins are degraded via the ubiquitin-proteasome system .

Reactivity in Peptide/Protein Systems

AZC’s incorporation into peptides/proteins alters their structural and functional properties:

(b) Protein Misfolding

- Mechanism : AZC’s smaller ring (15° less rotational flexibility than proline) disrupts protein folding, leading to aggregation .

- Cellular Impact : AZC exposure in BV2 microglia induces apoptosis via Bcl2/BAX imbalance and nitric oxide overproduction .

Key Structural Insights

Aplicaciones Científicas De Investigación

Toxicity and Mechanisms of Action

L-Azetidine-2-carboxylic acid is recognized for its toxic effects, particularly as a proline analogue. It can be misincorporated in place of L-proline in proteins, leading to structural and functional abnormalities. This misincorporation has been linked to neurodegenerative conditions such as multiple sclerosis, where AZC exposure induces oligodendrogliopathy in animal models. Studies have demonstrated that AZC causes significant cellular damage, including apoptosis and mitochondrial dysfunction in neuronal cells, which may mimic pathological features observed in multiple sclerosis patients .

Research on Cellular Mechanisms

Research has shown that AZC affects the unfolded protein response (UPR) pathways, highlighting its role in inducing stress responses within cells. The activation of UPR markers like ATF3 and NFκB indicates a strong inflammatory response triggered by AZC exposure . These findings provide insights into the molecular mechanisms through which AZC exerts its toxic effects, making it a valuable compound for studying cellular stress responses.

Plant Defense Mechanisms

AZC is produced by certain plants as a secondary metabolite to deter herbivores and pathogens. Its toxicity serves as a defense mechanism against phytopathogenic microorganisms, with specific fungi demonstrating resistance through detoxification pathways . Understanding these mechanisms can aid in developing resistant crop varieties or biopesticides that exploit AZC's natural properties.

Impact on Livestock Feed

The presence of AZC in sugar beet by-products used for animal feed raises concerns regarding its potential toxicity when entering the food chain. Studies have indicated that livestock consuming these by-products may experience adverse health effects due to AZC's ability to mimic essential amino acids . Monitoring and managing AZC levels in animal feed are crucial for ensuring livestock health and safety.

Metabolic Engineering

AZC's unique biochemical properties have made it a subject of interest in metabolic engineering, particularly within yeast strains like Saccharomyces cerevisiae. Research has identified specific genes involved in the detoxification of AZC, allowing for the engineering of yeast strains that can utilize AZC as a nitrogen source while exhibiting resistance to its toxic effects . This application is significant for industrial biotechnology, where engineered organisms can be optimized for biofuel production or bioremediation processes.

Protein Engineering

The incorporation of AZC into proteins can alter their structural properties, particularly in collagen synthesis. Studies have shown that substituting L-proline with AZC can modify protein stability and functionality . This property can be exploited in developing novel biomaterials or therapeutic proteins with enhanced characteristics.

Summary Table of Applications

| Application Area | Description | Key Findings/Implications |

|---|---|---|

| Biomedical Research | Study of toxicity mechanisms and cellular stress responses | Induces oligodendrogliopathy; affects UPR pathways |

| Agricultural Science | Natural defense mechanism against herbivores; impact on livestock feed | Toxicity concerns in animal feed; potential for crop resistance |

| Biotechnology | Metabolic engineering applications; protein engineering | Detoxification pathways identified; altered protein properties |

Mecanismo De Acción

The mechanism of action of L-Azetidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it can influence their structure and function. The compound can mimic proline, leading to changes in protein folding and stability. Its unique ring structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in biochemical research.

Comparación Con Compuestos Similares

Similar Compounds

Proline: A naturally occurring amino acid with a similar ring structure.

4-Hydroxyproline: Another proline derivative with an additional hydroxyl group.

Pyrrolidine-2-carboxylic acid: A compound with a five-membered ring structure.

Uniqueness

L-Azetidine-2-carboxylic acid is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties. This structural difference allows it to interact with molecular targets in ways that other similar compounds cannot, making it a valuable compound for various applications.

Actividad Biológica

L-Azetidine-2-carboxylic acid (Aze) is a naturally occurring imino acid and a toxic analogue of L-proline, which has garnered attention for its various biological activities and implications in health and disease. This article synthesizes findings from diverse research studies to elucidate the biological activity of Aze, focusing on its effects on cellular processes, potential therapeutic implications, and its role in disease pathology.

This compound is characterized by its structural similarity to proline, allowing it to be misincorporated into proteins during translation. This misincorporation can disrupt normal protein function, particularly in myelin basic protein (MBP), leading to significant cellular dysfunction.

Key Mechanisms:

- Incorporation into Proteins : Aze can substitute for proline in proteins, particularly affecting oligodendrocytes and myelination processes in the central nervous system (CNS) .

- Induction of Cellular Stress : Aze exposure leads to unfolded protein response (UPR) activation, resulting in apoptosis and inflammatory responses in oligodendrocytes .

2.1. Oligodendrogliopathy and Neurodegeneration

Research indicates that Aze induces oligodendrogliopathy in mice, mimicking the pathology observed in multiple sclerosis (MS). High doses of Aze (600 mg/kg) resulted in significant alterations in oligodendrocyte morphology and function, including:

- Nucleomegaly

- Cytoplasmic vacuolation

- Myelin blistering

These changes were associated with increased expression of pro-inflammatory markers and apoptosis pathways .

2.2. Inhibition of Hemoglobin Synthesis

A study demonstrated that Aze is incorporated into hemoglobin without inhibiting globin synthesis rates in rabbit reticulocytes. However, it significantly reduced the incorporation of L-proline into hemoglobin, indicating a competitive inhibition mechanism .

| Concentration of Aze (mM) | Reduction in Proline Incorporation (%) |

|---|---|

| 1 | 25 |

| 5 | 58 |

| 10 | 72 |

3. Antifungal Activity

This compound has shown promising antifungal properties. Isolated from the rhizomes of Disporopsis aspera, Aze demonstrated curative and eradicative activity against Podosphaera xanthii, a pathogen responsible for powdery mildew in cucurbits. This suggests potential applications in agricultural biotechnology .

4. Toxicological Implications

The toxicity associated with Aze is primarily due to its ability to mimic proline, leading to cellular stress responses:

- Pro-inflammatory Effects : Studies have shown that Aze exposure increases nitric oxide release and alters the expression of various inflammatory markers in microglial cells .

- Cell Viability Reduction : In vitro studies indicated that Aze significantly reduces cell viability in BV2 microglial cells, linking its toxicity to neuroinflammatory processes .

Case Study: Multiple Sclerosis Model

A mouse model was utilized to study the effects of Aze on CNS pathology resembling MS. Mice treated with Aze exhibited clinical signs similar to those observed in MBP-mutant mice, highlighting the potential role of Aze misincorporation in MS pathogenesis .

Propiedades

IUPAC Name |

azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUEWIQBXOCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859699 | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2517-04-6, 20063-89-2, 2133-34-8 | |

| Record name | (±)-2-Azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinecarboxylic Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZETIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.